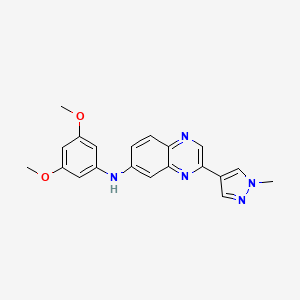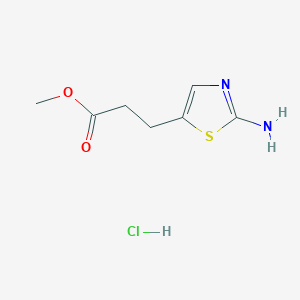
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride typically involves the reaction of 2-aminothiazole with methyl acrylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 2-aminothiazole is reacted with methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives.
Applications De Recherche Scientifique
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride: A compound with similar structural features and potential biological activities.
Uniqueness
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11ClN2O2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-6(10)3-2-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H |
Clé InChI |
KFAGXLAMNDEUHF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CN=C(S1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
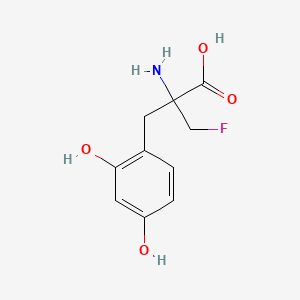
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
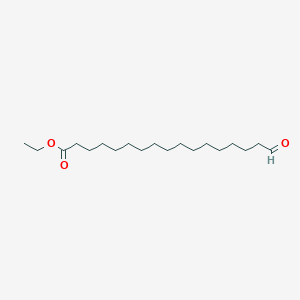
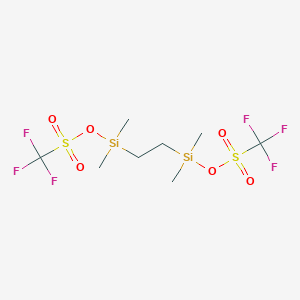
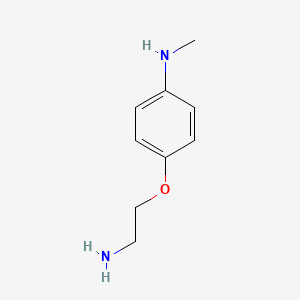
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
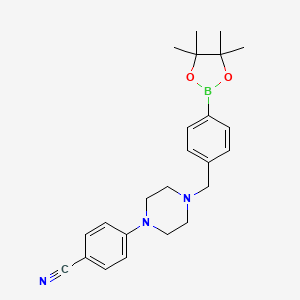
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
